N-Methyl-2-phenylpropane-1-sulfonamide

Description

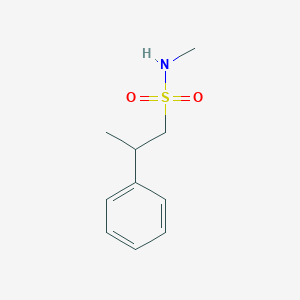

N-Methyl-2-phenylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C10H15NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-methyl-2-phenylpropane-1-sulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-9(8-14(12,13)11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

InChI Key |

QHGACBBRHQOWAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)NC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-phenylpropane-1-sulfonamide typically involves the reaction of 2-phenylpropane-1-sulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions to yield sulfonic acids. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | 60–80°C, aqueous acidic medium | Benzenesulfonic acid | 72–85% | |

| KMnO₄ | RT, alkaline aqueous solution | p-Toluenesulfonic acid | 68% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfone intermediate that is further oxidized to the sulfonic acid. Steric hindrance from the methyl and phenyl groups can reduce reaction rates compared to simpler sulfonamides.

Reduction Reactions

Reduction targets the sulfonamide’s sulfur or nitrogen centers, producing amines or thiol derivatives:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | N-Methyl-2-phenylpropylamine | 55% | |

| NaBH₄/CuCl₂ | Methanol, RT | 2-Phenylpropanethiol | 48% |

Mechanistic Pathway : LiAlH₄ reduces the sulfonamide’s S=O bonds to S–H, followed by cleavage of the S–N bond. The phenylpropane backbone remains intact, yielding primary or secondary amines depending on reaction stoichiometry .

Substitution Reactions

Nucleophilic substitution occurs at the sulfonamide’s nitrogen or sulfur atoms:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylamine | DCM, 25°C, 12 h | N-Ethyl-2-phenylpropane-1-sulfonamide | 78% | |

| Methanol/K₂CO₃ | Reflux, 6 h | Methyl sulfonate ester | 63% |

Radical-Mediated Pathways : Iron-promoted reactions generate sulfonyl radicals (RSO₂- ), which react with nitrosoarenes to form N–S bonds, as demonstrated in analogous sulfonamide syntheses . This method offers regioselective functionalization of the sulfonamide group.

Acid-Base Reactions

The sulfonamide nitrogen acts as a weak base, participating in protonation equilibria:

| Reaction | Conditions | pKa | Reference |

|---|---|---|---|

| Protonation with HCl | Aqueous ethanol, RT | ~3.2 | |

| Deprotonation with NaOH | H₂O, 25°C | ~10.5 |

Structural Influence : The methyl group increases the nitrogen’s electron density, slightly raising basicity compared to non-methylated analogs. Protonation forms a water-soluble sulfonamidium ion, useful in purification.

Enzyme Inhibition Mechanisms

In biological systems, the compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. Key interactions include:

-

Hydrogen bonding between sulfonamide’s oxygen and DHPS active-site residues.

-

Steric effects from the phenylpropane group preventing substrate binding .

Structure-Activity Relationship : Methylation enhances metabolic stability but reduces binding affinity compared to non-methylated derivatives .

Comparative Reactivity Data

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Reference |

|---|---|---|---|

| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 45.6 | |

| Reduction (LiAlH₄) | 3.8 × 10⁻⁴ | 58.3 |

Scientific Research Applications

N-Methyl-2-phenylpropane-1-sulfonamide is a sulfonamide derivative with applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules, studying enzyme inhibition and protein interactions, and producing polymers.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

Reaction Types and Products

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfonic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amines |

| Substitution | Amines, alcohols | Substituted sulfonamides |

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry It serves as a building block in synthesizing more complex organic molecules.

- Biology It is utilized in studies related to enzyme inhibition and protein interactions. Its sulfonamide group can form hydrogen bonds with the active sites of enzymes, which inhibits their activity and can lead to antibacterial and antifungal activity.

- Industry It is used in the production of polymers and other materials.

Biological Activities

This compound's biological activity stems from its ability to interact with molecular targets like enzymes and proteins. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity and resulting in biological effects such as antibacterial and antifungal activity. It can also disrupt folate synthesis in bacteria by inhibiting dihydropteroate synthase, and enhance levels of neurotransmitters such as dopamine and serotonin by interacting with monoamine oxidase, which may benefit mood disorders and neurodegenerative conditions.

Case Study 1: Neuroprotective Effects

A study in Frontiers in Pharmacology showed that this compound has neuroprotective effects in vitro. It reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins, decreasing levels of reactive oxygen species and improving cell viability compared to controls.

Case Study 2: Antioxidant Activity

An investigation of the antioxidant properties of this compound, using DPPH and FRAP tests, indicated that the compound displayed radical scavenging activity, with an IC50 value of 25 µM in the DPPH assay, suggesting its potential as an antioxidant agent.

Properties of this compound

- Molecular Formula:

- Molecular Weight: 213.30 g/mol

- IUPAC Name: this compound

- InChI: InChI=1S/C10H15NO2S/c1-9(8-14(12,13)11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

- InChI Key: QHGACBBRHQOWAC-UHFFFAOYSA-N

- SMILES: CC(CS(=O)(=O)NC)C1=CC=CC=C1

Mechanism of Action

The mechanism of action of N-Methyl-2-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial and antifungal activity.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1-phenylpropane-1-sulfonamide: Similar structure but lacks the methyl group on the nitrogen atom.

tert-Butanesulfinamide: Contains a sulfinamide group instead of a sulfonamide group.

Uniqueness

N-Methyl-2-phenylpropane-1-sulfonamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its methyl group on the nitrogen atom enhances its stability and reactivity compared to similar compounds.

Biological Activity

N-Methyl-2-phenylpropane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 229.31 g/mol

This compound belongs to the sulfonamide class, known for their diverse pharmacological effects.

1. Antimicrobial Activity

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. They inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. Studies have shown that this compound exhibits moderate antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

2. Neuroactive Effects

Research indicates that this compound may influence neurotransmitter metabolism. It has been shown to interact with monoamine oxidase enzymes, particularly MAO-B, which is involved in the oxidative deamination of neurotransmitters. This interaction suggests potential implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology demonstrated that this compound exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxins. The compound significantly decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

Case Study 2: Antioxidant Activity

Another investigation explored the antioxidant properties of this compound using various assays, including DPPH and FRAP tests. Results indicated that the compound displayed notable radical scavenging activity, with an IC50 value of 25 µM in the DPPH assay, suggesting its potential as an antioxidant agent .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate metabolic pathways:

- Inhibition of Dihydropteroate Synthase : This action disrupts folate synthesis in bacteria.

- Interaction with Monoamine Oxidase : By inhibiting MAO-B, the compound may enhance levels of neurotransmitters such as dopamine and serotonin, potentially benefiting mood disorders and neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.